molecular formula C14H9F4NO4S B2737304 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid CAS No. 656813-79-5

2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid

Cat. No.: B2737304
CAS No.: 656813-79-5
M. Wt: 363.28
InChI Key: ABNXSWIGCAMFKY-UHFFFAOYSA-N
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Description

2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is an organic compound known for its unique chemical structure and properties This compound features a benzoic acid core substituted with a fluoro group at the 2-position and a sulfamoyl group linked to a trifluoromethylphenyl moiety at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common route includes:

    Nitration and Reduction: Starting with a suitable benzoic acid derivative, nitration introduces a nitro group, which is subsequently reduced to an amine.

    Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to form a sulfonamide.

    Fluorination: Introduction of the fluoro group can be achieved through electrophilic fluorination using reagents like Selectfluor.

    Trifluoromethylation: The trifluoromethyl group is introduced via a reaction with trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to alcohols.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.

    Medicine: Explored for its anti-inflammatory and anticancer properties, leveraging its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-sulfamoylbenzoic acid: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    3-(trifluoromethyl)phenylsulfonamide: Does not have the benzoic acid moiety, affecting its solubility and interaction with biological targets.

    5-fluoro-2-methylbenzoic acid: Substitutes a methyl group instead of the sulfamoyl group, altering its chemical properties and applications.

Uniqueness

2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both fluoro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO4S/c15-12-5-4-10(7-11(12)13(20)21)24(22,23)19-9-3-1-2-8(6-9)14(16,17)18/h1-7,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNXSWIGCAMFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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